

An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)butanoic Acid

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Compound of Interest		
Compound Name:	4-(3,4-Dichlorophenyl)butanoic acid	
Cat. No.:	B1361162	Get Quote

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological activities of **4-(3,4-Dichlorophenyl)butanoic acid**, a compound of interest for researchers, scientists, and professionals in drug development.

Core Chemical Properties

4-(3,4-Dichlorophenyl)butanoic acid is a halogenated aromatic fatty acid derivative. Its core chemical and physical properties are summarized below.

Property	Value	Source
IUPAC Name	4-(3,4-dichlorophenyl)butanoic acid	-
CAS Number	25157-66-8	[1]
Molecular Formula	C10H10Cl2O2	[2]
Molecular Weight	233.09 g/mol	[1]
Predicted XLogP	3.3	[2]
Purity	97%	[1]



Note: Experimental data for melting point, boiling point, and pKa for **4-(3,4-Dichlorophenyl)butanoic acid** are not readily available in the reviewed literature. The provided purity is based on commercially available specifications.[1]

Spectroscopic Data

While specific spectra for **4-(3,4-Dichlorophenyl)butanoic acid** were not found, analysis of closely related compounds suggests that standard spectroscopic techniques are used for its characterization. For a similar compound, 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, detailed ¹H and ¹³C NMR, as well as mass spectrometry data, have been reported, which can serve as a reference for the analysis of the title compound.[3]

Experimental Protocols Synthesis of 4-(3,4-Dichlorophenyl)butanoic Acid

A detailed experimental protocol for the synthesis of **4-(3,4-Dichlorophenyl)butanoic acid** is not explicitly described in the available literature. However, a patented process for a structurally related compound, 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid, provides a potential synthetic route starting from 4-(3,4-dichlorophenyl)-4-ketobutanoic acid.[4] This process involves the reduction of the keto group, followed by further modifications.

A general workflow for a potential synthesis, based on related procedures, is outlined below. This should be considered a hypothetical pathway and would require optimization and validation.

Caption: Hypothetical synthesis workflow for **4-(3,4-Dichlorophenyl)butanoic acid**.

Experimental Steps (Hypothetical):

- Reduction: The starting material, 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, would be
 dissolved in a suitable solvent and treated with a reducing agent to convert the ketone to a
 hydroxyl group, yielding 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid.[4]
- Purification of Intermediate: The resulting hydroxy acid could be purified using techniques such as extraction and crystallization.[4]



- Dehydroxylation: The hydroxyl group of the intermediate would then be removed. This step is critical and would require specific reagents to achieve the desired butanoic acid.
- Final Purification: The final product, **4-(3,4-Dichlorophenyl)butanoic acid**, would be purified using methods like column chromatography or recrystallization to achieve the desired purity.

Analytical Characterization

The characterization of **4-(3,4-Dichlorophenyl)butanoic acid** would typically involve the following analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and purity of the compound.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the carboxylic acid and the aromatic ring.

Biological Activity and Signaling Pathways

The biological activity of **4-(3,4-Dichlorophenyl)butanoic acid** is not well-documented in the scientific literature. However, related compounds have shown some biological effects.

Antimicrobial Activity

Derivatives of 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid have been synthesized and screened for their antimicrobial activity.[5][6] Some of these compounds exhibited moderate to high activity against Gram-positive and Gram-negative bacteria.[5] The exact mechanism of action for these compounds was not elucidated.

Potential as a Synthetic Intermediate

It is important to note that **4-(3,4-Dichlorophenyl)butanoic acid** and its derivatives can serve as key intermediates in the synthesis of more complex molecules with potential therapeutic applications. For example, a related compound is a precursor in the synthesis of sertraline, a well-known antidepressant.[4]



Due to the lack of specific studies on **4-(3,4-Dichlorophenyl)butanoic acid**, no signaling pathways have been identified to be directly modulated by this compound. Research in this area is required to understand its potential pharmacological effects.

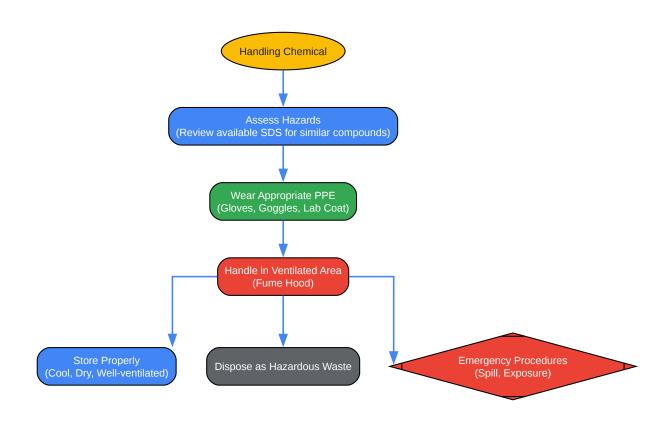
Safety and Handling

A specific Safety Data Sheet (SDS) for **4-(3,4-Dichlorophenyl)butanoic acid** is not readily available. However, based on the safety information for structurally similar compounds, the following precautions should be taken:

- General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- In case of exposure:
 - Skin contact: Wash with plenty of soap and water.
 - Eye contact: Rinse cautiously with water for several minutes.
 - Ingestion: Rinse mouth. Do NOT induce vomiting.
- Storage: Keep container tightly closed in a dry and well-ventilated place.

The following diagram outlines a general workflow for safe handling of this chemical compound.





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Caption: General safety workflow for handling 4-(3,4-Dichlorophenyl)butanoic acid.

This guide provides a summary of the currently available technical information on **4-(3,4-Dichlorophenyl)butanoic acid**. Further experimental investigation is necessary to fully elucidate its physical, chemical, and biological properties. Researchers are encouraged to consult relevant safety data for similar compounds and to perform a thorough risk assessment before handling.

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